Benzothiazol-2-ylmethyl 4-chlorobenzoate
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Overview
Description
“Benzothiazol-2-ylmethyl 4-chlorobenzoate” is a chemical compound with the molecular formula C15H10ClNO2S . It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been a topic of interest in recent years due to their pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
Molecular Structure Analysis
The molecular structure of “Benzothiazol-2-ylmethyl 4-chlorobenzoate” is characterized by a benzothiazole ring attached to a 4-chlorobenzoate group . The exact structure can be determined using techniques such as X-ray crystallography .
Scientific Research Applications
Antitumor Properties
Benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, are recognized for their potent and selective antitumor activities. These compounds have been explored for their efficacy against various cancer cell lines, including breast, ovarian, colon, and renal cell cancers. A notable advancement in this area is the development of amino acid prodrugs to improve the solubility and pharmacokinetic profiles of these compounds, making them potential candidates for clinical evaluation (Bradshaw et al., 2002). Furthermore, Phortress, a lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has demonstrated significant tumor growth inhibition in preclinical models, paving the way for its clinical trials (Bradshaw & Westwell, 2004).
Antiparasitic Activity
Benzothiazole derivatives have also shown promising in vitro antiparasitic properties. Certain compounds within this class have demonstrated activity against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings indicate the therapeutic potential of benzothiazoles in treating parasitic infections (Delmas et al., 2002).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting steel against corrosion in acidic environments, making them valuable for industrial applications. The research underscores the dual functionality of these inhibitors, which can be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016).
Synthetic Methodologies
Significant efforts have been dedicated to developing novel synthetic methodologies for benzothiazole derivatives. These efforts aim to improve the efficiency, selectivity, and environmental friendliness of synthetic processes, contributing to the advancement of green chemistry principles. Such research facilitates the exploration of benzothiazoles in various scientific and therapeutic contexts (Prajapati et al., 2014).
Environmental Presence and Exposure
Investigations into the environmental distribution and human exposure to benzotriazoles and benzothiazoles highlight the widespread use and potential health implications of these compounds. Their presence in various consumer products and the environment necessitates ongoing research into their safety and biological effects (Asimakopoulos et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Benzothiazol-2-ylmethyl 4-chlorobenzoate is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival ofMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction could involve binding to the active site of the target enzyme or protein, thereby preventing its normal function.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and survival ofMycobacterium tuberculosis .
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may inhibit the growth ofMycobacterium tuberculosis, leading to its eventual death .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-5-10(6-8-11)15(18)19-9-14-17-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROUKFIZSHWVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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